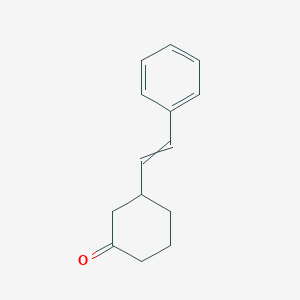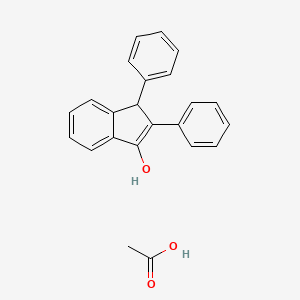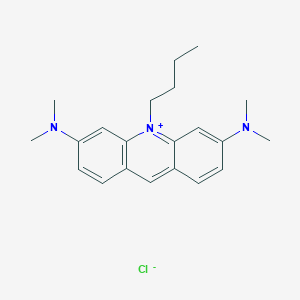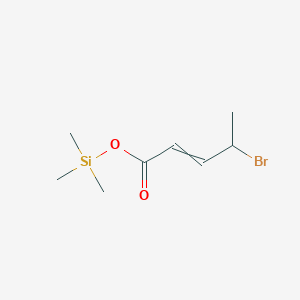![molecular formula C7H6ClIO2S B14402787 Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- CAS No. 87478-57-7](/img/structure/B14402787.png)
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is an organic compound that features a benzene ring substituted with a chloromethylsulfonyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring is first sulfonated using chlorosulfonic acid, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- may involve large-scale sulfonation and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom or the chloromethylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of sulfonic acids or alcohols .
科学研究应用
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethylsulfonyl group can participate in nucleophilic substitution reactions, while the iodine atom can undergo halogenation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
相似化合物的比较
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: This compound features a similar chloromethyl group but lacks the sulfonyl and iodine substituents.
Benzene, 1,2-bis(chloromethyl)-: This compound has two chloromethyl groups but does not contain the sulfonyl or iodine substituents.
Uniqueness
Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo- is unique due to the presence of both the chloromethylsulfonyl group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
属性
CAS 编号 |
87478-57-7 |
|---|---|
分子式 |
C7H6ClIO2S |
分子量 |
316.54 g/mol |
IUPAC 名称 |
1-(chloromethylsulfonyl)-4-iodobenzene |
InChI |
InChI=1S/C7H6ClIO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI 键 |
YAFKKVOGLNHVRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)CCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)






methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)


![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)
